molecular formula C6H8N2O B3068179 1-(1H-imidazol-4-yl)propan-1-one CAS No. 304457-86-1

1-(1H-imidazol-4-yl)propan-1-one

Cat. No. B3068179
CAS RN: 304457-86-1
M. Wt: 124.14 g/mol
InChI Key: KLQYXTXNODUHGR-UHFFFAOYSA-N
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Description

“1-(1H-imidazol-4-yl)propan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is an important core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . The preparation of imidazole-4-ones, a related compound, has been reported as early as 1907 . Since then, a number of unique methodologies have been developed for the production of imidazole-4-ones .


Molecular Structure Analysis

The molecular formula of “1-(1H-imidazol-4-yl)propan-1-one” is C6H8N2O . The compound contains an imidazole ring, which has two non-adjacent nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The molecular weight of “1-(1H-imidazol-4-yl)propan-1-one” is 124.14 . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for “1-(1H-imidazol-4-yl)propan-1-one” is not mentioned in the retrieved papers, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole-containing compounds like “1-(1H-imidazol-4-yl)propan-1-one” could be a promising direction for future research .

properties

IUPAC Name

1-(1H-imidazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYXTXNODUHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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